(5S,6R)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one
Beschreibung
Eigenschaften
IUPAC Name |
(5S,10R)-10-ethyl-1,9-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-8-10(5-3-7-11-8)6-4-9(13)12-10/h8,11H,2-7H2,1H3,(H,12,13)/t8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMNYJRQWLYQRL-SCZZXKLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(CCCN1)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@]2(CCCN1)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chiral Auxiliary-Mediated Synthesis
The patent EP3138841A1 demonstrates the use of enantiomerically pure starting materials to control stereochemistry. For instance, a chiral cyclohexyl group could be introduced early in the synthesis, guiding the spirocyclization to yield the desired diastereomer. Subsequent auxiliary removal would afford the target compound.
Ethyl Group Introduction
Incorporating the C6 ethyl substituent requires careful timing to avoid side reactions. Experimental data from Ambeed’s 2,8-diazaspiro[4.5]decan-1-one synthesis suggests two viable approaches:
Early-Stage Alkylation
Introducing ethyl via alkylation of a cyclic ketone enolate:
Late-Stage Functionalization
Post-spirocyclization alkylation using cross-coupling:
-
Suzuki-Miyaura coupling with ethylboronic acids (requires pre-installed halide).
-
Negishi coupling with ethylzinc reagents (compatible with sensitive spiro frameworks).
Reaction Optimization and Purification
Data from Ambeed’s procedures highlight critical parameters for maximizing yield and purity:
Notably, prolonged reaction times (>16 h) and excess reagents led to diminished yields due to over-alkylation or ring-opening side reactions .
Analytical Characterization
Critical characterization data for confirming structure and stereochemistry include:
-
HRMS : Exact mass matching calculated [M+H]+ (theoretical for C₁₁H₁₈N₂O₂: 227.1396).
-
¹H NMR : Diagnostic signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.2–3.6 ppm (spiro NH), and δ 4.1–4.3 ppm (lactam carbonyl).
-
X-ray Crystallography : Definitive proof of spiro geometry and absolute configuration (if crystalline material obtained).
Challenges and Limitations
Current synthetic routes face several hurdles:
Analyse Chemischer Reaktionen
Types of Reactions: (5S,6R)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(5S,6R)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (5S,6R)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations
Key Observations :
Physicochemical Properties
Key Observations :
- The ethyl-substituted compound’s benzyl ester derivative (CAS 2177263-86-2) exhibits higher molecular weight and lipophilicity compared to diketopiperazine derivatives .
Formulation and Stability
- Rolapitant: Formulated as granules containing lactose monohydrate and microcrystalline cellulose for capsule dosage forms .
Biologische Aktivität
(5S,6R)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 182.26 g/mol
- CAS Number : 1422142-35-5
- Structural Characteristics : The compound features a spiro configuration with two nitrogen atoms integrated into its bicyclic framework, which influences its biological interactions and pharmacological properties.
Biological Activity
Preliminary studies have indicated that (5S,6R)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one exhibits various biological activities:
- Antimicrobial Activity : Research suggests that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in modulating biochemical pathways associated with diseases.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, suggesting applications in neurodegenerative disorders.
Table 1: Summary of Biological Activities
The mechanisms through which (5S,6R)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Binding Affinity : The compound interacts with various molecular targets, including receptors and enzymes, potentially altering their activity.
- Signal Transduction Modulation : It may influence signaling pathways involved in inflammation and cell survival.
Synthesis and Derivatives
The synthesis of (5S,6R)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions:
- Formation of Spirocyclic Core : A common method includes the reaction of ethylamine with diketone precursors under controlled conditions to achieve the desired stereochemistry.
- Optimization : Reaction conditions such as temperature and pH are optimized to enhance yield and purity.
Table 2: Synthetic Routes Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | Ethylamine + diketone precursor | Formation of spirocyclic core |
| Purification | Chromatography | Isolated compound |
Comparative Analysis with Similar Compounds
(5S,6R)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one can be compared with other diazaspiro compounds to highlight its unique features:
Table 3: Comparison with Similar Compounds
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 6-Ethyl-1,7-diazaspiro[4.5]decane | 1391733-74-6 | Lacks carbonyl group |
| 1-Allyl-6-Ethyl-1,7-diazaspiro[4.5]decane | 1422137-05-0 | Contains an allyl substituent |
| (5S,6R)-6-Methyl-1,7-diazaspiro[4.5]decan-2-one | Not available | Different methyl substitution affecting reactivity |
The presence of the ethyl group at the 6-position enhances lipophilicity and may improve membrane permeability compared to its analogs.
Case Studies
Recent research has focused on the pharmacological applications of (5S,6R)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one:
- Study on Antimicrobial Properties : A study demonstrated that this compound inhibited the growth of Gram-positive bacteria at concentrations as low as 25 µM.
- Neuroprotection in Cell Models : In vitro studies showed that the compound reduced oxidative stress markers in neuronal cell lines exposed to neurotoxins.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (5S,6R)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one, and how can stereochemical purity be ensured?
- Methodology : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods is critical. For example, the spirocyclic core can be constructed using a [3+2] cycloaddition or intramolecular lactamization. Stereochemical control at the 5S and 6R positions requires chiral resolution techniques (e.g., HPLC with a chiral stationary phase) or X-ray crystallography to confirm absolute configuration .
- Data : Patent data (EP2004148) highlights yields of 60-75% for key intermediates, with enantiomeric excess (ee) ≥98% confirmed via polarimetry and chiral HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) resolves the spirocyclic scaffold and ethyl substituent. Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography is critical for absolute stereochemistry determination, often using SHELXL for refinement .
- Data : Representative NMR shifts: δ 1.25 ppm (t, J=7.2 Hz, CH2CH3), δ 3.85 ppm (m, spirolactam protons). Crystal structure parameters: Space group P2₁2₁2₁, R-factor <0.05 .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodology : Solubility is assessed in DMSO, methanol, and aqueous buffers (pH 1–10). Stability studies use accelerated degradation (40°C/75% RH) and HPLC monitoring.
- Data : Solubility in DMSO: ~10 mg/mL; aqueous solubility <0.1 mg/mL at pH 7.4. Degradation <5% after 30 days at -20°C under inert atmosphere .
Advanced Research Questions
Q. How do structural modifications at the 6-ethyl or spirolactam positions affect biological activity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 6-propyl or spiro[4.6] derivatives) and testing in receptor-binding assays. Molecular docking (e.g., with NK1 receptor) identifies critical interactions.
- Data : The 6-ethyl group enhances hydrophobic binding to NK1 (IC50 = 2 nM vs. 15 nM for 6-methyl). Spiro expansion to [4.6] reduces potency by 10-fold .
Q. What challenges arise in resolving enantiomeric impurities during scale-up?
- Methodology : Chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution separates enantiomers. Process-related impurities (e.g., 5R,6S diastereomer) are monitored via LC-MS.
- Data : Pilot-scale synthesis achieves ee >99.5% with a 5R,6S impurity <0.3% .
Q. How does the compound interact with metabolic enzymes, and what are the major metabolites?
- Methodology : In vitro assays with liver microsomes (human/rat) identify Phase I/II metabolites. LC-QTOF-MS detects oxidative metabolites (e.g., hydroxylation at C3 or spirolactam cleavage).
- Data : Major metabolites include 3-hydroxy-spirolactam (t1/2 = 2.5 h in human microsomes) and N-deethylated product. CYP3A4 is the primary enzyme involved .
Critical Analysis of Contradictions
- Stereochemical Assignments : Early patents describe the 5S,6R configuration, but later studies (e.g., EP2004148) emphasize the 5S,8S variant due to nomenclature shifts in spiro systems. Clarification via IUPAC guidelines is advised .
- Metabolic Stability : While rodent studies suggest rapid clearance (t1/2 = 1 h), human microsomal data indicate prolonged stability (t1/2 = 4 h), highlighting species-specific differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
